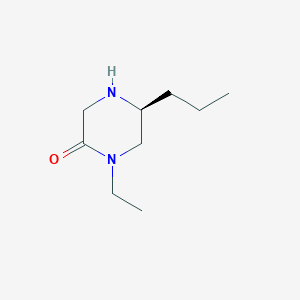
5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde: is an organic compound with the molecular formula C13H10ClNO . It is a derivative of benzaldehyde, featuring a chlorine atom at the 5th position, a methyl group at the 2nd position, and a pyridin-4-yl group at the 4th position on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-methylbenzaldehyde.
Pyridine Introduction: The pyridin-4-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-Chloro-2-methyl-4-(pyridin-4-yl)benzoic acid.
Reduction: 5-Chloro-2-methyl-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry:
作用機序
The mechanism of action of 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the pyridin-4-yl group allows for potential hydrogen bonding and π-π interactions with biological macromolecules, influencing its binding affinity and specificity .
類似化合物との比較
- 5-Chloro-2-methyl-4-(pyridin-2-yl)benzaldehyde
- 5-Chloro-2-methyl-4-(pyridin-3-yl)benzaldehyde
- 5-Chloro-2-methyl-4-(pyridin-4-yl)benzoic acid
Uniqueness:
- Structural Differences: The position of the pyridinyl group (2-, 3-, or 4-) can significantly affect the compound’s chemical reactivity and biological activity.
- Functional Group Variations: The presence of different functional groups (e.g., aldehyde vs. carboxylic acid) can lead to variations in chemical behavior and potential applications .
特性
分子式 |
C13H10ClNO |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
5-chloro-2-methyl-4-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-12(10-2-4-15-5-3-10)13(14)7-11(9)8-16/h2-8H,1H3 |
InChIキー |
PSRMTEHJSJOZBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



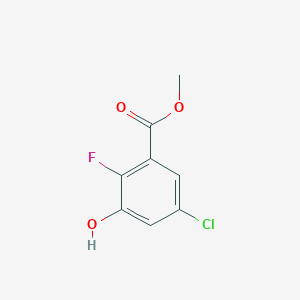
![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
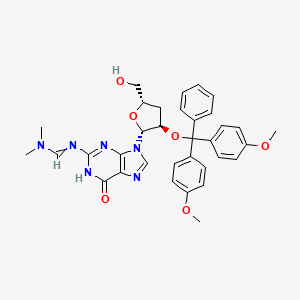



![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
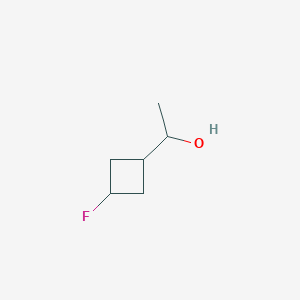
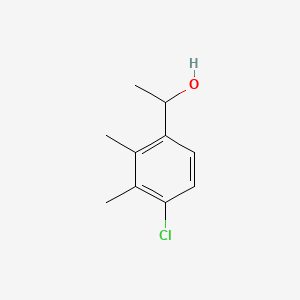
![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)

